ILK-IN-2
Description
ILK-IN-2 (OSU-T315) is a potent, orally active integrin-linked kinase (ILK) inhibitor with an IC50 of 0.6 μM . Its molecular formula is C30H30F3N5O, and it has a molecular weight of 533.59 . This compound selectively inhibits ILK, leading to dephosphorylation of downstream targets such as Akt (Ser-473), glycogen synthase kinase-3β (GSK-3β), and myosin light chain . Preclinical studies demonstrate its efficacy in prostate (PC-3) and breast cancer cell lines (IC50: 1–2.5 μM), with minimal cytotoxicity in normal B or T cells (LC50 >10 μM) . In vivo, oral administration of this compound (25–50 mg/kg) significantly suppresses tumor growth in PC-3 xenograft models by 48–62% over 35 days . It is soluble in DMSO (9 mg/mL; 16.87 mM) and stable at -20°C in powder form for up to 3 years .
Properties
Molecular Formula |
C30H30F3N5O |
|---|---|
Molecular Weight |
533.59 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
ILK-IN-2 belongs to a class of small-molecule ILK inhibitors. Below is a comparative analysis with structurally or functionally related compounds:
ICAM-1-IN-1
- Target : Inhibits ICAM-1 and E-selectin (IC50: 5 nM and 7 nM, respectively) .
- Mechanism : Blocks leukocyte adhesion by targeting endothelial adhesion molecules, distinct from this compound’s kinase inhibition.
- Potency : Higher IC50 values than this compound (0.6 μM), but specificity for inflammatory pathways limits direct comparison .
- Applications : Focuses on inflammatory diseases, whereas this compound is prioritized in oncology .
Arg-Gly-Asp-Ser Acetate
- Target : Integrin-binding peptide that inhibits caspase-8, -9, and -3 activation .
- Mechanism : Competes with integrin receptors, unlike this compound’s direct ILK inhibition.
- Administration : Peptide-based, limiting oral bioavailability compared to this compound’s oral activity .
- Use Case : Apoptosis research vs. This compound’s tumor growth suppression .
PLN-1474
- Target : Undisclosed in evidence, but structurally cataloged as a research compound (CAS: 2408065-32-5) .
- Data Gap: Limited pharmacokinetic or mechanistic data available for direct comparison.
Data Tables
Table 1: Pharmacological Properties of this compound vs. Key Comparators
Table 2: Structural and Physicochemical Comparison
Research Findings and Advantages of this compound
- Oral Bioavailability : Unlike peptide-based inhibitors (e.g., Arg-Gly-Asp-Ser), this compound’s oral activity enables convenient dosing in preclinical models .
- Selectivity: High specificity for ILK minimizes off-target effects in normal cells, contrasting with broader kinase inhibitors .
- Commercial Availability : Widely supplied by research vendors (e.g., TargetMol, GLPBIO) at 98% purity, enhancing accessibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
